3-Ethyl-4-(4-methoxyphenyl)pyrrolidine
CAS No.:
Cat. No.: VC17670392
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO |
|---|---|
| Molecular Weight | 205.30 g/mol |
| IUPAC Name | 3-ethyl-4-(4-methoxyphenyl)pyrrolidine |
| Standard InChI | InChI=1S/C13H19NO/c1-3-10-8-14-9-13(10)11-4-6-12(15-2)7-5-11/h4-7,10,13-14H,3,8-9H2,1-2H3 |
| Standard InChI Key | QOHJMMANTRSXCD-UHFFFAOYSA-N |
| Canonical SMILES | CCC1CNCC1C2=CC=C(C=C2)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The pyrrolidine ring in 3-ethyl-4-(4-methoxyphenyl)pyrrolidine adopts a twisted conformation, as evidenced by crystallographic studies of analogous compounds . The ethyl group at C3 and the 4-methoxyphenyl group at C4 introduce steric and electronic effects that influence its reactivity and binding affinity. The IUPAC name, 3-ethyl-4-(4-methoxyphenyl)pyrrolidine, reflects this substitution pattern, while its SMILES notation (CCC1CNCC1C2=CC=C(C=C2)OC) and InChIKey (QOHJMMANTRSXCD-UHFFFAOYSA-N) provide unambiguous structural identification .
Table 1: Key Molecular Properties
Synthetic Routes
Laboratory-Scale Synthesis
A common method involves the cyclization of a Schiff base derived from 4-methoxybenzaldehyde and ethylamine. The intermediate undergoes cyclization under acidic or basic conditions to yield the pyrrolidine core . For example, treatment with cobalt/nickel oxide catalysts supported on alumina at elevated temperatures facilitates ring closure.
Industrial Production
Industrial protocols often employ 1,4-butanediol and ammonia under high-pressure conditions with transition metal catalysts. This method prioritizes scalability, achieving yields >80% in optimized setups. Recent patents (e.g., US9951080B2) highlight advanced catalytic systems for stereoselective synthesis of pyrrolidine derivatives, though specific details for this compound remain proprietary .
Chemical Reactivity
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ or CrO₃ oxidizes the pyrrolidine ring, yielding ketones or carboxylic acids .
-
Reduction: LiAlH₄ or NaBH₄ reduces the ring, producing secondary alcohols or amines .
Substitution Reactions
The methoxy group undergoes nucleophilic substitution with halides or amines in the presence of a base, enabling functionalization at the para position . For instance, reaction with HBr replaces the methoxy group with a bromide, forming 3-ethyl-4-(4-bromophenyl)pyrrolidine .
Table 2: Representative Reactions and Conditions
Pharmaceutical and Research Applications
Intermediate in Drug Synthesis
The compound serves as a precursor to carboxamide derivatives, such as (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-α]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, a molecule patented for its kinase inhibitory properties .
Comparative Analysis with Analogues
Positional Isomers
The 2-methoxyphenyl isomer (CAS 2060046-67-3) exhibits distinct electronic properties due to altered resonance effects, reducing its bioactivity compared to the 4-methoxyphenyl variant .
Substituent Effects
Replacing the ethyl group with methyl (4-methylpyrrolidine) decreases steric bulk, enhancing metabolic stability but reducing target affinity .
Crystallographic Insights
X-ray diffraction studies of related compounds reveal a twisted pyrrolidine ring with substituents adopting equatorial and axial orientations . Disorder in acetyloxy or carboxylate groups is common, complicating crystallographic refinement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume